
N-Hydroxy-2-methoxy-N,N-diphenyl-benzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-2-methoxy-N,N-diphenyl-benzenecarboximidamide is a chemical compound with the molecular formula C8H10N2O2 It is known for its unique structure, which includes a hydroxy group, a methoxy group, and two phenyl groups attached to a benzenecarboximidamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-methoxy-N,N-diphenyl-benzenecarboximidamide typically involves the reaction of N-hydroxy-N-(2-oxoalkyl)amides with appropriate reagents . One efficient method includes the use of t-BuOK (tert-butoxide) as a base, which facilitates the formation of the desired product through nucleophilic substitution and subsequent cyclization . The reaction conditions often involve the use of solvents like dichloromethane and controlled temperatures to ensure optimal yields.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-2-methoxy-N,N-diphenyl-benzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The methoxy and phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted benzenecarboximidamides with different functional groups.
Scientific Research Applications
N-Hydroxy-2-methoxy-N,N-diphenyl-benzenecarboximidamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Hydroxy-2-methoxy-N,N-diphenyl-benzenecarboximidamide involves its interaction with molecular targets through its functional groups. The hydroxy and methoxy groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The phenyl groups contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N-Hydroxy-2-methoxybenzenecarboximidamide
- N-Methoxy-2-phenylacetamide
- N-Substituted benzimidazole carboxamides
Uniqueness
N-Hydroxy-2-methoxy-N,N-diphenyl-benzenecarboximidamide is unique due to its specific combination of functional groups and phenyl rings, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it valuable in various research and industrial applications.
Properties
CAS No. |
59387-49-4 |
|---|---|
Molecular Formula |
C20H19ClN2O2 |
Molecular Weight |
354.8 g/mol |
IUPAC Name |
N-hydroxy-2-methoxy-N,N'-diphenylbenzenecarboximidamide;hydrochloride |
InChI |
InChI=1S/C20H18N2O2.ClH/c1-24-19-15-9-8-14-18(19)20(21-16-10-4-2-5-11-16)22(23)17-12-6-3-7-13-17;/h2-15,23H,1H3;1H |
InChI Key |
FOXJVLXIGXLBNY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=NC2=CC=CC=C2)N(C3=CC=CC=C3)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


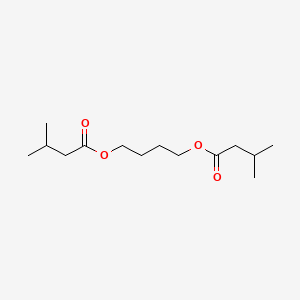
![Ethyl 2-[[4-[(2,4-diaminopteridin-6-YL)methyl-methyl-amino]benzoyl]amino]-4-diethoxyphosphoryl-butanoate](/img/structure/B14007735.png)
![Pentane, 5-[(3-chloropropyl)sulfonyl]-1,1,1,2,2-pentafluoro-](/img/structure/B14007742.png)
![9-[2-(diethylamino)ethyl]-3H-purine-2,6-dithione](/img/structure/B14007745.png)
![Methyl 4-{bis[2-(dimethylamino)ethyl]amino}-4-oxobutanoate](/img/structure/B14007755.png)
![Tert-butyl 2,2-difluoro-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B14007756.png)
![Tert-butyl 3-oxo-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B14007761.png)
![2-[(2,4-Dichlorophenanthridin-6-yl)amino]ethanol](/img/structure/B14007764.png)
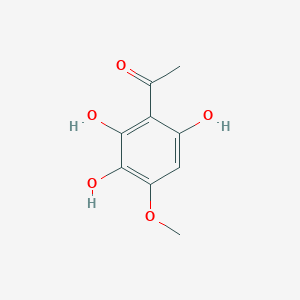
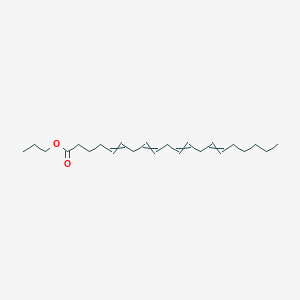
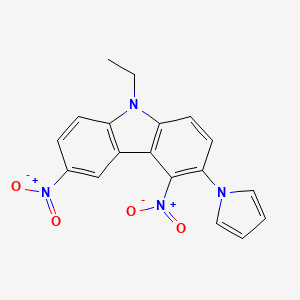
![N-[(3,4-dichlorophenyl)methyl]-9-(oxan-2-yl)purin-6-amine](/img/structure/B14007786.png)
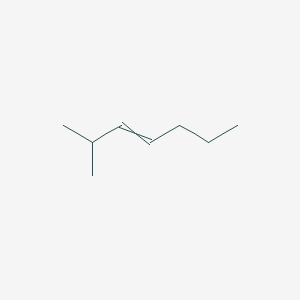
![[6-(Prop-2-en-1-yl)-1,3-benzodioxol-5-yl]methyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate](/img/structure/B14007794.png)
